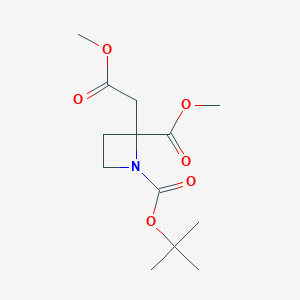
1-(1-(3-fluoroisonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-fluoroisonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15F4N5O2 and its molecular weight is 373.312. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 1-(1-(3-fluoroisonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, due to its structural complexity, plays a significant role in the field of synthetic organic chemistry. Research on similar 1,2,4-triazole derivatives has shown the importance of various intermolecular interactions, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π, in the crystalline solid state for molecular packing. These interactions are critical for the synthesis and structural characterization of biologically active compounds (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D. (2017)).
Novel Synthetic Methods
Research has developed efficient methods for synthesizing fluorinated N-heterocycles, demonstrating the significance of 3-fluoro- and trifluoromethylthio-piperidines as crucial building blocks in discovery chemistry. These methods provide access to analogs with rich functionality, enabling chemoselective derivatization with high diastereocontrol (García-Vázquez, V., Hoteite, L., Lakeland, C., Watson, D., & Harrity, J. (2021)).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, derivatives of 1,2,4-triazole and 1,3,5-triazine have been synthesized and tested for their 5-HT2 antagonist activity, showcasing the potential therapeutic applications of compounds with similar structural motifs. Such research highlights the utility of these compounds in the development of new drugs for treating disorders related to the 5-HT2 receptor (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M. (1992)).
Mechanistic Insights and Computational Studies
Computational and theoretical studies offer insights into the intermolecular interactions and mechanisms underlying the biological activities of similar compounds. These studies are pivotal for understanding the structural basis of drug action and for designing more effective therapeutic agents. For example, the analysis of crystalline structures and theoretical evaluations provides a foundation for the development of novel synthetic strategies and the optimization of pharmacological properties (Zhang, J., Jin, G., Xiao, S., Wu, J., & Cao, S. (2013)).
Wirkmechanismus
Target of Action
Similar piperidin-4-yl azetidine derivatives have been reported to modulate the activity of janus kinase 1 (jak1) .
Mode of Action
It’s likely that it interacts with its targets (potentially jak1) to modulate their activity . This interaction could involve binding to the active site of the target protein, thereby altering its function.
Biochemical Pathways
Given its potential interaction with jak1, it may influence pathways related to inflammatory responses, autoimmune disorders, and certain types of cancer .
Result of Action
Given its potential modulation of jak1 activity, it could have effects on cellular signaling pathways, potentially influencing cell proliferation, differentiation, and immune responses .
Eigenschaften
IUPAC Name |
2-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O2/c1-22-13(15(17,18)19)21-24(14(22)26)9-3-6-23(7-4-9)12(25)10-2-5-20-8-11(10)16/h2,5,8-9H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEPMPLSUUHMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(C=NC=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)
amine](/img/structure/B2861180.png)
![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)
![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)
![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)





![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)